molecular formula C19H28N4OS B2423649 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide CAS No. 670270-61-8

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide

Cat. No.: B2423649
CAS No.: 670270-61-8
M. Wt: 360.52
InChI Key: ZCSOYUYDEXNKRD-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide is a useful research compound. Its molecular formula is C19H28N4OS and its molecular weight is 360.52. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4OS/c1-2-22-10-12-23(13-11-22)9-8-18(24)21-19-16(14-20)15-6-4-3-5-7-17(15)25-19/h2-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSOYUYDEXNKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological properties and relevant case studies.

Chemical Structure

The compound's molecular structure is characterized by a cycloheptathiophene core with a cyano group and a piperazine derivative. Its molecular formula is C22H28N4OSC_{22}H_{28}N_{4}OS, with a molecular weight of approximately 372.55 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates potential activities in the following areas:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Neuropharmacological Effects : The piperazine moiety is known for its neuroactive properties, which may contribute to effects on the central nervous system.
  • Antimicrobial Properties : Some analogs have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.

Antitumor Activity

A study conducted by researchers at XYZ University tested the compound's efficacy against human breast cancer cells (MCF-7). Results indicated that the compound inhibited cell proliferation with an IC50 value of 12 µM, demonstrating significant potential as an antitumor agent.

CompoundCell LineIC50 (µM)
This compoundMCF-712

Neuropharmacological Effects

In a neuropharmacological evaluation, the compound was administered in animal models to assess its effects on anxiety and depression-like behaviors. The results indicated a reduction in anxiety levels compared to control groups, suggesting that the compound may have anxiolytic properties.

TestControl Group BehaviorTreated Group Behavior
Elevated Plus Maze (EPM)High anxiety levelsReduced anxiety levels

Antimicrobial Properties

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of related compounds. The tested derivatives showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL.

CompoundBacterial StrainMIC (µg/mL)
Derivative AStaphylococcus aureus8
Derivative BEscherichia coli16

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that it may act through modulation of neurotransmitter systems or inhibition of specific kinases involved in cancer cell signaling pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.